molecular formula C9H10FN5O4 B12100106 5'-Azido-2',5'-dideoxy-2'-fluorouridine

5'-Azido-2',5'-dideoxy-2'-fluorouridine

Cat. No.: B12100106
M. Wt: 271.21 g/mol
InChI Key: IKZBULOUWHBODB-UHFFFAOYSA-N
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Description

5’-Azido-2’,5’-dideoxy-2’-fluorouridine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. It is also a valuable reagent in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-Azido-2’,5’-dideoxy-2’-fluorouridine primarily undergoes substitution reactions due to the presence of the azide group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Alkyne-containing Molecules: React with the azide group in CuAAC.

    DBCO or BCN Groups: Used in SPAAC reactions.

Major Products

The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications .

Scientific Research Applications

5’-Azido-2’,5’-dideoxy-2’-fluorouridine has several scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the study of nucleoside analogs and their effects on DNA synthesis.

    Medicine: Investigated for its antitumor properties, particularly against lymphoid malignancies.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes

Mechanism of Action

The mechanism of action of 5’-Azido-2’,5’-dideoxy-2’-fluorouridine involves the inhibition of DNA synthesis. As a purine nucleoside analog, it gets incorporated into DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antitumor activity.

    2’,5’-Dideoxy-2’-fluorouridine: Lacks the azide group but shares similar antitumor properties.

Uniqueness

5’-Azido-2’,5’-dideoxy-2’-fluorouridine is unique due to its azide group, which allows it to participate in click chemistry reactions, making it a versatile tool in chemical synthesis and biological research .

Properties

Molecular Formula

C9H10FN5O4

Molecular Weight

271.21 g/mol

IUPAC Name

1-[5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18)

InChI Key

IKZBULOUWHBODB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F

Origin of Product

United States

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